molecular formula C19H21NO4S B2594761 N-(4-acetylphenyl)-4-tosylbutanamide CAS No. 923089-02-5

N-(4-acetylphenyl)-4-tosylbutanamide

Cat. No.: B2594761
CAS No.: 923089-02-5
M. Wt: 359.44
InChI Key: GQLPXIMRILAHCN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-tosylbutanamide is a chemical compound offered for research and further manufacturing applications. It is not intended for direct human use. This compound features a unique molecular structure that incorporates both an acetylphenyl group and a tosylbutanamide chain, making it a potential intermediate in synthetic organic chemistry. The acetyl group can serve as a key functional handle for further chemical transformations, while the tosyl group is widely recognized for its role as an excellent protecting group or leaving group in multi-step synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Researchers may explore its utility in developing novel chemical entities, studying reaction mechanisms, or as a precursor in medicinal chemistry programs. The structural attributes of this compound suggest it may be of value in creating molecular libraries for screening. Specific data regarding its mechanism of action, spectral properties, and biological activity are areas for ongoing and future research. This product is strictly for laboratory and research use.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLPXIMRILAHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-tosylbutanamide typically involves the reaction of 4-acetylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides and thiol derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a drug precursor and its potential therapeutic effects.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Features

The closest analog identified in the literature is N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (). Below is a comparative analysis:

Feature N-(4-acetylphenyl)-4-tosylbutanamide N-(4-acetylphenyl)-4-methoxybenzenesulfonamide
Sulfonamide substituent Tosyl (p-toluenesulfonyl: –SO₂–C₆H₄–CH₃) 4-Methoxybenzenesulfonyl (–SO₂–C₆H₄–OCH₃)
Linker chain Butanamide (4-carbon chain) Direct sulfonamide bond (no extended chain)
Acetylphenyl group Identical (N-linked to acetyl group) Identical

Key differences :

  • The tosyl group in the target compound introduces a methyl substituent on the benzene ring, enhancing hydrophobicity compared to the methoxy group in the analog.
  • The butanamide chain may increase conformational flexibility and alter solubility profiles compared to the direct sulfonamide linkage .

Crystallographic and Stability Considerations

Crystal structure analysis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide revealed intermolecular hydrogen bonds between the sulfonamide oxygen and acetyl group, stabilizing the lattice . For this compound:

  • The tosyl group’s methyl substituent could introduce steric hindrance, affecting co-crystallization with target proteins.

Biological Activity

N-(4-acetylphenyl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, biochemical properties, and applications in research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aromatic anilide, which is characterized by the presence of both acetyl and tosyl functional groups. The molecular formula for this compound is C15H17N1O3SC_{15}H_{17}N_{1}O_{3}S.

Property Value
Molecular Weight299.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Target Interactions

This compound is known to interact with various proteins and enzymes. Notably, it has shown affinity for heat shock protein hsp 90-alpha, which is crucial for maintaining protein homeostasis in cells.

Mode of Action

The mode of action is believed to be similar to other aromatic anilides, primarily through enzyme inhibition. For instance, this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Biochemical Pathways Affected

This compound influences several biochemical pathways:

  • Neurotransmitter Regulation : By inhibiting AChE, it affects the levels of acetylcholine in synaptic clefts, potentially enhancing synaptic transmission and plasticity.
  • Cell Signaling : The compound modulates various signaling pathways that are pivotal in cellular metabolism and gene expression.

Pharmacokinetics

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is essential for evaluating its bioavailability. Preliminary studies suggest that its solubility in organic solvents may enhance its absorption when administered.

Enzyme Inhibition

The compound has been shown to inhibit AChE effectively. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line Inhibition (%)
MCF7 (Breast Cancer)77.53%
SW620 (Colon Cancer)56.93%
HL-60 (Leukemia)66.93%

These results suggest that the compound has potential as an anticancer agent .

Scientific Research

This compound has several applications:

  • Medicinal Chemistry : Investigated for its potential as a drug precursor and therapeutic agent.
  • Biological Research : Studied for antimicrobial properties alongside its anticancer activity.
  • Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

Clinical Relevance

In clinical settings, the inhibition of AChE by this compound could provide insights into treatment strategies for neurodegenerative diseases. However, further studies are required to establish its efficacy and safety profile.

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